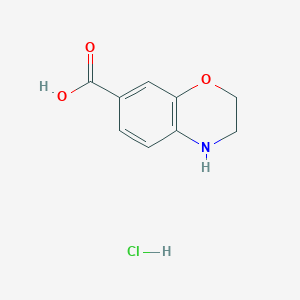

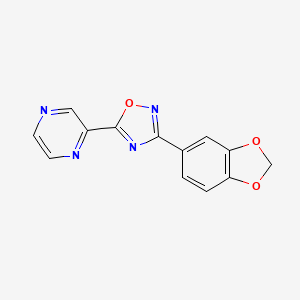

![molecular formula C16H15N3O3 B2602735 2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile CAS No. 785707-50-8](/img/structure/B2602735.png)

2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

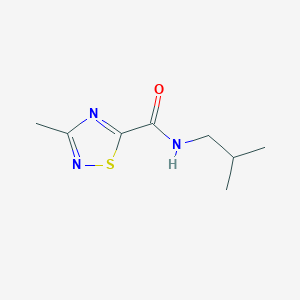

“2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile” is a specialty product used for proteomics research . It has a molecular formula of C16H15N3O3 and a molecular weight of 297.31 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile” are not fully detailed in the search results. We know its molecular formula is C16H15N3O3 and its molecular weight is 297.31 , but information about its density, boiling point, melting point, and other physical and chemical properties is not provided.Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Techniques : The compound has been involved in the synthesis of Gefitinib, showcasing a process where derivatives like 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile were utilized in steps involving transfer hydrogenation catalyzed by Pd/C, highlighting a method to obtain final products through Dimroth rearrangement with significant overall yields (Jin et al., 2005).

- Crystal Structure : Studies on ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provide insights into the crystal structure, emphasizing the role of strong hydrogen bonds in the crystal packing, which is crucial for understanding the compound's solid-state properties (Yeong et al., 2018).

Chemical Properties and Interactions

- Corrosion Inhibition : Research on 2-aminobenzene-1,3-dicarbonitriles derivatives reveals their application as corrosion inhibitors for mild steel in acidic conditions, highlighting the effectiveness of these compounds in protecting metal surfaces through adsorption mechanisms (Verma et al., 2015).

- Hydrogenation Reactions : The hydrogenation of nitrobenzonitriles using Raney nickel catalysts demonstrates the importance of the nitro and nitrile groups' positions, affecting the hydrogenation pathway and showcasing the compounds' reactivity under different solvent conditions (Koprivova & Červený, 2008).

Pharmaceutical Tool Development

- Serotonin Receptor Agonists : Compounds derived from 2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile have been utilized in synthesizing selective serotonin 2A receptor agonists, serving as pharmacological tools in various in vivo and in vitro studies to explore serotonin signaling pathways (Kristensen et al., 2021).

Antimicrobial and Antioxidant Studies

- Antimicrobial Activities : Schiff bases derived from imino-4-methoxyphenol thiazole show moderate antimicrobial activity against selected bacterial and fungal species, providing a foundation for developing potential antimicrobial agents (Vinusha et al., 2015).

Future Directions

The future directions for research involving “2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile” are not specified in the search results. Given its use in proteomics research , it may be involved in studies of protein structure and function, but specific future applications would depend on the results of this research.

properties

IUPAC Name |

2-[2-(4-methoxyphenyl)ethylamino]-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-22-15-5-2-12(3-6-15)8-9-18-16-7-4-14(19(20)21)10-13(16)11-17/h2-7,10,18H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZKPANOWAGXFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

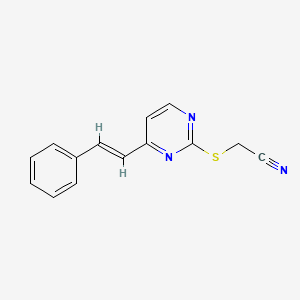

![tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2602652.png)

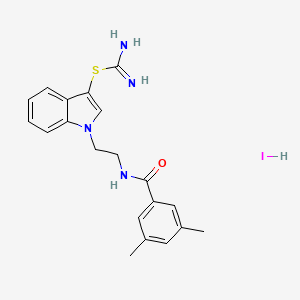

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B2602657.png)

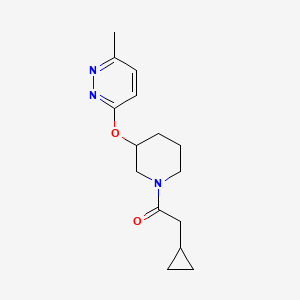

![3-(2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2602664.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2602668.png)